![molecular formula C28H24N6O2S2 B2487221 6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 851124-73-7](/img/no-structure.png)

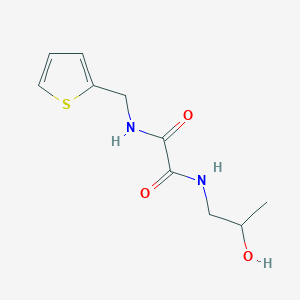

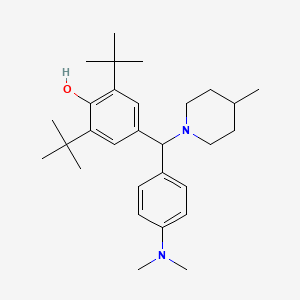

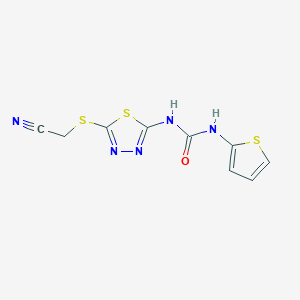

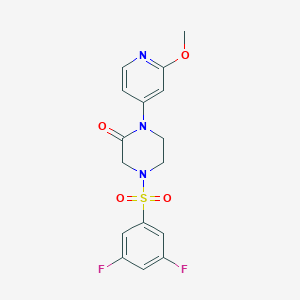

6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to the class of pyrazolo[3,4-d]pyrimidin-4(5H)-ones, a category known for its significance in pharmaceutical chemistry due to its diverse biological activities. The specific structural features of this compound suggest a potential for unique chemical reactions, physical properties, and biological activities, warranting detailed study.

Synthesis Analysis

The synthesis of related pyrazolo[3,4-d]pyrimidin derivatives involves a multi-step process, typically starting from commercially available starting materials and proceeding through a series of reactions, including cyclization and nucleophilic addition. For example, Wu et al. (2010) describe a regiospecific synthesis approach from 4-methylaniline and malononitrile, highlighting the complexity and precision required in synthesizing such compounds (Wu et al., 2010).

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidin derivatives can be elucidated using various spectroscopic methods such as IR, 1H NMR, and MS, as well as X-ray diffraction crystallography. These methods provide detailed information on the molecular geometry, bonding, and functional groups present in the compound (Wu et al., 2005).

Chemical Reactions and Properties

Pyrazolo[3,4-d]pyrimidin-4(5H)-ones undergo a range of chemical reactions, including cyclocondensation and nucleophilic addition, leading to the formation of various derivatives with potential biological activities. The reactivity of these compounds is influenced by their specific structural features, such as the presence of alkyl, aryl, and heteroatom substituents (Wang et al., 2004).

Physical Properties Analysis

The physical properties of pyrazolo[3,4-d]pyrimidin-4(5H)-ones, including solubility, melting point, and stability, are crucial for their practical applications. These properties are determined by the compound's molecular structure and can significantly affect its handling and formulation (Özdemir et al., 2015).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents, acidity or basicity of functional groups, and susceptibility to hydrolysis or oxidation, define the compound's behavior in chemical reactions and its potential as a lead compound in drug discovery. Detailed studies on these aspects are essential for understanding the compound's chemical profile and optimizing its therapeutic efficacy (Liu et al., 2007).

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

Researchers have been exploring the synthesis of novel heterocyclic compounds that incorporate the pyrazolo[3,4-d]pyrimidin-4(5H)-one moiety due to their promising biological activities. For instance, the preparation of 2-methyl-7-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-arylthiazolo[3,2-a]pyrimido[4,5-d]oxazin-4(5H)-one demonstrated significant biocidal properties against a range of bacteria and fungi, showcasing excellent potential for developing new antimicrobial agents (Youssef et al., 2011).

Antioxidant and Anticancer Properties

The compound's derivatives have been investigated for their antioxidant capabilities, with some showing higher efficacy than standard antioxidants such as ascorbic acid. This suggests their potential use in mitigating oxidative stress-related diseases (Aziz et al., 2021). Furthermore, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, indicating a promising avenue for cancer therapy and inflammation control (Rahmouni et al., 2016).

Antimicrobial Activity

The synthesis of novel pyrimidine derivatives has shown significant antimicrobial evaluation, suggesting the potential of these compounds in developing new antimicrobial agents. This is crucial in the fight against drug-resistant microbial strains, providing a new path for antibiotic development (Farag et al., 2008).

Corrosion Inhibition

Interestingly, pyranpyrazole derivatives, closely related to the compound , have been identified as effective corrosion inhibitors for mild steel. This application is particularly relevant for industrial processes, such as pickling, where corrosion resistance is crucial (Dohare et al., 2017).

Anti-inflammatory Activity

The synthesis of derivatives targeting anti-inflammatory applications has also been explored. These compounds have shown potent anti-inflammatory activities in both in vitro and in vivo models, indicating their potential as therapeutic agents for treating inflammation-related disorders (Shehab et al., 2018).

Eigenschaften

CAS-Nummer |

851124-73-7 |

|---|---|

Molekularformel |

C28H24N6O2S2 |

Molekulargewicht |

540.66 |

IUPAC-Name |

1-(4-methylphenyl)-6-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |

InChI |

InChI=1S/C28H24N6O2S2/c1-17-5-9-19(10-6-17)23-14-22(24-4-3-13-37-24)32-34(23)25(35)16-38-28-30-26-21(27(36)31-28)15-29-33(26)20-11-7-18(2)8-12-20/h3-13,15,23H,14,16H2,1-2H3,(H,30,31,36) |

InChI-Schlüssel |

XGFKWEZLHTYHOC-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC4=C(C=NN4C5=CC=C(C=C5)C)C(=O)N3)C6=CC=CS6 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-fluorobenzyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2487141.png)

![2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B2487143.png)

![5-(3,4-dichlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2487152.png)